molecular formula C7H5Cl3 B1361784 1-Chloro-2-(dichloromethyl)benzene CAS No. 88-66-4

1-Chloro-2-(dichloromethyl)benzene

Cat. No.: B1361784
CAS No.: 88-66-4
M. Wt: 195.5 g/mol
InChI Key: BXSVYGKOUULJCL-UHFFFAOYSA-N
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Description

1-Chloro-2-(dichloromethyl)benzene: is an organic compound with the molecular formula C7H5Cl3 . It is a chlorinated derivative of benzene, characterized by the presence of a chlorine atom and a dichloromethyl group attached to the benzene ring. This compound is known for its applications in various chemical processes and industrial uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(dichloromethyl)benzene can be synthesized through the chlorination of 2-chlorotoluene. The reaction involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{Cl} + \text{Cl}_2 \rightarrow \text{C}_7\text{H}_5\text{Cl}_3 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process is designed to minimize by-products and ensure efficient use of raw materials .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(dichloromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives or dechlorinated products.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products:

Scientific Research Applications

1-Chloro-2-(dichloromethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving the interaction of chlorinated aromatic compounds with biological systems.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

    2-Chlorobenzyl chloride: Similar structure but with only one chlorine atom on the methyl group.

    2-Chlorotoluene: Lacks the additional chlorine atoms on the methyl group.

    1,2-Dichlorobenzene: Chlorine atoms are directly attached to the benzene ring without the methyl group.

Uniqueness: 1-Chloro-2-(dichloromethyl)benzene is unique due to the presence of both a chlorine atom and a dichloromethyl group on the benzene ring. This structural feature imparts distinct chemical reactivity and properties, making it valuable in specific chemical syntheses and industrial applications .

Properties

IUPAC Name

1-chloro-2-(dichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSVYGKOUULJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058975
Record name Benzene, 1-chloro-2-(dichloromethyl)-
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Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88-66-4, 98715-38-9
Record name 1-Chloro-2-(dichloromethyl)benzene
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Record name o-(Dichloromethyl)chlorobenzene
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Record name Benzene, chloro(dichloromethyl)-
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Record name Benzene, 1-chloro-2-(dichloromethyl)-
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Record name Benzene, 1-chloro-2-(dichloromethyl)-
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Record name 1-chloro-2-(dichloromethyl)benzene
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Record name O-(DICHLOROMETHYL)CHLOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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